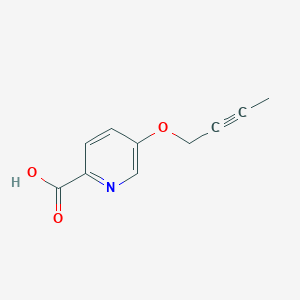

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

Overview

Description

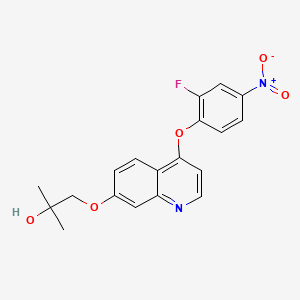

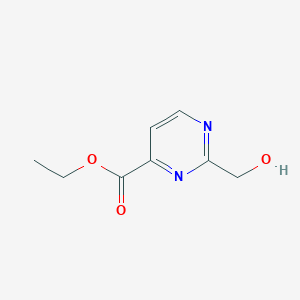

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is intended for research use only and not for medicinal, household, or other uses .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, related compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .Scientific Research Applications

Anticancer Applications

Pyrimidine-based compounds, including derivatives like Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate, have shown significant anticancer potential. Their ability to interact with various cellular targets, enzymes, and receptors makes them promising candidates for anticancer drug development. The anticancer activity of pyrimidines is evidenced through numerous research articles and patent literature, demonstrating their potential to induce cell death through various mechanisms (Kaur et al., 2014).

Anti-inflammatory Applications

Pyrimidines also exhibit potent anti-inflammatory effects. These effects are attributed to their ability to inhibit the expression and activities of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The structure–activity relationships (SARs) of various pyrimidine derivatives have been explored, providing insights into developing new pyrimidines as anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Applications in Synthesis of Medicinal Compounds

This compound can serve as a key precursor in the synthesis of more complex pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. These scaffolds have broad applicability due to their bioavailability and diverse synthetic applications. The development of such compounds involves various synthetic pathways, employing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the compound's versatility in medicinal chemistry (Parmar et al., 2023).

Role in Nucleic Acid Research

Given that the pyrimidine ring is a building block of DNA and RNA, derivatives like this compound have implications in nucleic acid research. Studying the tautomeric equilibria of purine and pyrimidine bases, and their interactions with the environment, can provide valuable insights into DNA replication, RNA synthesis, and cellular bioenergetics. Such research contributes to a deeper understanding of genetic material and its functions (Person et al., 1989).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate is a derivative of pyrimidine, a class of compounds known for their diverse biological activities Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Related pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites . This binding can lead to conformational changes in the enzyme, resulting in altered enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyrimidine nucleoside phosphorylase and dihydropyrimidine dehydrogenase, which are involved in the catabolism of pyrimidine nucleosides . These interactions can influence the levels of various metabolites and alter the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and direct it to specific compartments or organelles.

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-4-9-7(5-11)10-6/h3-4,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXNOUAPVRCHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745214 | |

| Record name | Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-30-2 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)

![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)